molecular formula C13H18O B6416488 1-(2,6-Dimethylphenyl)pentan-1-one CAS No. 1697006-93-1

1-(2,6-Dimethylphenyl)pentan-1-one

Cat. No.: B6416488
CAS No.: 1697006-93-1
M. Wt: 190.28 g/mol
InChI Key: DAJZBHRIJSTGBA-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)pentan-1-one is a synthetic compound belonging to the class of cathinones. Cathinones are a group of synthetic stimulants that are chemically similar to the naturally occurring compound cathinone, found in the khat plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)pentan-1-one typically involves the reaction of 2,6-dimethylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 2,6-dimethylbenzaldehyde reacts with a Grignard reagent derived from pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on biological systems, including its potential as a stimulant.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, leading to increased alertness, energy, and euphoria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylphenyl)pentan-1-one is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other synthetic cathinones. Its 2,6-dimethyl substitution pattern on the phenyl ring and the pentanone backbone contribute to its unique interaction with neurotransmitter systems .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-5-9-12(14)13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJZBHRIJSTGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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